ethyl 5-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole ring, a benzoic acid derivative, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Benzoyl Derivative: The brominated pyrazole is coupled with a benzoyl derivative through a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the benzoyl-pyrazole intermediate.
Final Coupling and Esterification: The final product is obtained by coupling the thiophene derivative with ethyl cyanoacetate, followed by esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, including amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole ring can act as an inhibitor of enzymes such as liver alcohol dehydrogenase . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine substitution.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Similar pyrazole structure with different substituents.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a pyrazole ring fused with a pyridine ring.
Uniqueness
ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its combination of a pyrazole ring, a benzoic acid derivative, and a thiophene ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H17BrN4O3S |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
ethyl 5-[[3-[(4-bromopyrazol-1-yl)methyl]benzoyl]amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H17BrN4O3S/c1-3-28-20(27)17-12(2)16(8-22)19(29-17)24-18(26)14-6-4-5-13(7-14)10-25-11-15(21)9-23-25/h4-7,9,11H,3,10H2,1-2H3,(H,24,26) |
InChI Key |
XVTYJPRVWJGQRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Br)C#N)C |
Origin of Product |
United States |
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